molecular formula C23H23NO3 B2826972 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide CAS No. 1396716-22-5

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide

Cat. No. B2826972
CAS RN: 1396716-22-5
M. Wt: 361.441
InChI Key: UAWSZOCQOHJYNF-UHFFFAOYSA-N
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Description

The compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . It also contains a methoxy group (-OCH3) and an amide group (-CONH2), which are common functional groups in organic chemistry.


Synthesis Analysis

The synthesis of similar compounds often involves the formation of the biphenyl core, followed by the addition of functional groups . For example, benzidine, a related biphenyl compound, is synthesized from nitrobenzene through a series of reduction and rearrangement reactions .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the structure of biphenyl is determined by its formula C12H10 and its IUPAC name 1,1’-biphenyl .


Chemical Reactions Analysis

Biphenyl compounds can undergo a variety of chemical reactions. For instance, benzidine can react with ethyl cyanoacetate and malononitrile to form azo-hydrazo products .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. For instance, the melting point of a compound can be determined through melting point analysis .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of benzamide derivatives has been extensively studied to understand their polymorphism and molecular interactions. For instance, the analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two crystalline polymorphs, highlighting the role of hydrogen bonding in the formation of molecular belts and the packing of these belts in different forms. These findings have implications for the development of new materials and pharmaceuticals by manipulating molecular structures and interactions (Yasuoka, Kasai, & Kakudo, 1969).

Antioxidant Properties

Benzamide derivatives have shown promising antioxidant capabilities, which are crucial in combatting oxidative stress-related diseases. A study on amino-substituted benzamide derivatives demonstrated improved antioxidative properties compared to reference molecules, suggesting their potential as lead compounds in developing new antioxidant therapies (Perin et al., 2018).

Molecular Interactions and Biosensing Applications

Investigations into the molecular structure of benzamide compounds through X-ray diffraction and DFT calculations offer insights into how intermolecular interactions influence molecular geometry. Such studies lay the groundwork for designing more effective biosensors and pharmaceuticals (Karabulut et al., 2014). Additionally, the development of sensitive biosensors based on benzamide-modified electrodes for detecting biomolecules like glutathione highlights the applicability of these compounds in bioanalytical chemistry (Karimi-Maleh et al., 2014).

Antimicrobial and Antiviral Research

Benzamide derivatives have also been explored for their antimicrobial and antiviral activities. For example, certain N-phenylbenzamide derivatives were identified as effective inhibitors against Enterovirus 71, demonstrating low cytotoxicity and highlighting their potential as antiviral agents (Ji et al., 2013). Another study on thiazole ring-incorporating benzamides showed significant antibacterial and antifungal activities, further underscoring the therapeutic potential of benzamide compounds in treating infectious diseases (Desai et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some biphenyl derivatives have been found to have fungicidal properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For instance, benzidine is classified as a carcinogen and is harmful to aquatic life .

Future Directions

The future directions for research on a compound depend on its potential applications. For instance, biphenyl derivatives have shown potential in the development of new fungicides .

properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-23(26,16-24-22(25)19-10-14-21(27-2)15-11-19)20-12-8-18(9-13-20)17-6-4-3-5-7-17/h3-15,26H,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWSZOCQOHJYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide

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